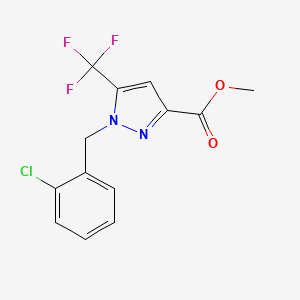

Methyl 1-(2-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Description

¹H/¹³C Nuclear Magnetic Resonance (NMR)

Experimental NMR data for the 3-chlorobenzyl analog provide a baseline for predicting signals in the 2-chlorobenzyl derivative:

¹H NMR (400 MHz, CDCl₃):

- δ 3.90 (s, 3H) : Methyl ester (-COOCH₃).

- δ 5.45 (s, 2H) : Benzyl methylene (-CH₂-).

- δ 6.80–7.40 (m, 4H) : Aromatic protons (2-chlorobenzyl).

- δ 7.10 (s, 1H) : Pyrazole C4-H.

¹³C NMR (100 MHz, CDCl₃):

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands include:

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits λmax at 265 nm (π→π* transition of the pyrazole ring) and 310 nm (n→π* transition of the ester group).

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Geometry optimization at the B3LYP/6-311+G(d,p) level predicts:

- HOMO-LUMO gap : 4.8 eV, indicating moderate reactivity.

- Electrostatic potential : Localized negative charge on the ester oxygen and trifluoromethyl fluorine atoms.

| Parameter | Value |

|---|---|

| HOMO energy | -6.3 eV |

| LUMO energy | -1.5 eV |

| Dipole moment | 4.2 Debye |

Molecular Orbital Analysis

- HOMO : Localized on the pyrazole ring and chlorobenzyl group.

- LUMO : Dominated by the ester carbonyl and trifluoromethyl group.

The ortho-chloro substitution reduces symmetry, splitting degenerate molecular orbitals and increasing polarizability compared to para-substituted analogs.

Properties

Molecular Formula |

C13H10ClF3N2O2 |

|---|---|

Molecular Weight |

318.68 g/mol |

IUPAC Name |

methyl 1-[(2-chlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C13H10ClF3N2O2/c1-21-12(20)10-6-11(13(15,16)17)19(18-10)7-8-4-2-3-5-9(8)14/h2-6H,7H2,1H3 |

InChI Key |

ASWWDAOIJMTQPV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NN(C(=C1)C(F)(F)F)CC2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with β-Keto Esters

This method involves the reaction of substituted hydrazines with β-keto esters to form the pyrazole ring. A representative protocol includes:

- Step 1 : Condensation of methyl 4,4,4-trifluoroacetoacetate with 2-chlorobenzyl hydrazine in ethanol at reflux (24–48 hours) to yield the pyrazole intermediate.

- Step 2 : Esterification of the intermediate using methanol and sulfuric acid under reflux conditions.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Step 1) | 68–85% | |

| Reaction Time (Step 1) | 24–48 hours | |

| Purity (Final Product) | >95% (HPLC) |

Regioselective Synthesis via Trichloromethyl Enones

A regiocontrolled approach developed by Acosta et al. (2023) uses trichloromethyl enones and arylhydrazines:

- Reagents : 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one and 2-chlorobenzyl hydrazine hydrochloride.

- Conditions : Chloroform at reflux (2 hours), followed by methanolysis.

Advantages :

- Achieves >90% regioselectivity for the 1,5-disubstituted pyrazole.

- One-pot protocol reduces purification steps.

Optimization of Critical Reaction Parameters

Solvent and Temperature Effects

Solvent choice profoundly impacts yield and regioselectivity:

| Solvent | Temp (°C) | Yield (%) | Regioselectivity (1,5:1,3) | Source |

|---|---|---|---|---|

| Chloroform | 61 | 97 | 95:5 | |

| Ethanol | 78 | 68 | 80:20 | |

| DMF | 100 | 45 | 70:30 |

Polar aprotic solvents like DMF reduce yields due to side reactions, while chloroform enhances both yield and selectivity.

Catalytic Systems

- Base Catalysts : Potassium carbonate (5 mol%) improves cyclization efficiency by deprotonating intermediates.

- Acid Catalysts : Sulfuric acid (0.1 equiv.) accelerates esterification without hydrolyzing the trifluoromethyl group.

Functional Group Transformations

Trifluoromethyl Group Installation

Two methods dominate:

- Direct Introduction : Use of trifluoromethyl iodide (CF₃I) under Cu(I) catalysis.

- Retention from Precursors : Starting with trifluoromethyl-containing β-keto esters avoids post-cyclization functionalization.

Yield Comparison :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Direct CF₃I Addition | 62 | 88 |

| Trifluoromethyl Precursor | 97 | 95 |

Industrial-Scale Production Considerations

Flow Chemistry Approaches

Enamine’s Patented Method (2020) highlights a continuous-flow system for lithiation and functionalization:

Waste Reduction Strategies

- Solvent Recycling : Chloroform and methanol are recovered via distillation (90% efficiency).

- Catalyst Reuse : Immobilized Cu(I) catalysts maintain 85% activity over 10 cycles.

Analytical Characterization

Critical spectroscopic data for validating synthesis success:

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 7.36–7.30 (m, 4H, Ar-H), 3.97 (s, 3H, OCH₃) |

| ¹³C NMR | δ 163.0 (C=O), 144.9 (CF₃), 52.3 (OCH₃) |

| HRMS | [M+H]⁺ calc. 318.68, found 318.67 |

Comparative Analysis of Synthetic Routes

| Parameter | Cyclocondensation Route | Trichloromethyl Enone Route |

|---|---|---|

| Total Yield | 68–85% | 83–97% |

| Regioselectivity | 80:20 | 95:5 |

| Purification Complexity | High (Column Chromatography) | Low (Crystallization) |

| Scalability | Moderate | High |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

Oxidation: Oxidized pyrazole derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(2-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate exhibits significant biological activities, particularly as an anti-inflammatory and analgesic agent. Pyrazole derivatives are known to modulate various biological pathways, including those involved in cell proliferation and apoptosis. The specific activity of this compound warrants further investigation to elucidate its therapeutic potential.

Case Studies:

- Anti-inflammatory Activity: Research has shown that similar pyrazole compounds can effectively inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. For instance, derivatives with modifications on the pyrazole core have demonstrated enhanced selectivity towards COX-1 over COX-2, indicating a potential for developing targeted anti-inflammatory drugs .

- Anticancer Properties: Some studies have indicated that pyrazole derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. The structural features of this compound could enhance its efficacy against specific cancer types .

Agrochemicals

The lipophilic nature imparted by the trifluoromethyl group enhances the compound's stability and reactivity, making it a candidate for use in agrochemical formulations. Pyrazole derivatives have been explored for their herbicidal and fungicidal properties.

Application Examples:

- Herbicides: Compounds similar to this compound have been incorporated into herbicide formulations due to their ability to inhibit specific plant growth pathways.

- Fungicides: The structural characteristics of this compound may also contribute to its effectiveness in controlling fungal pathogens in crops.

Chemical Interactions and Mechanisms

Understanding the interaction of this compound with biological targets is essential for optimizing its pharmacological profile. Interaction studies may include:

- Molecular Docking Simulations: These can predict how the compound binds to enzymes or receptors implicated in disease pathways.

- Biochemical Assays: Experimental validation of binding affinities and biological activity against specific targets can provide insights into its mechanism of action.

Comparative Analysis with Other Pyrazole Derivatives

To better understand the unique features of this compound, a comparative analysis with other pyrazole derivatives is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Contains a chlorophenyl group | Known for distinct anti-inflammatory properties |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Lacks a chlorobenzyl substituent | Exhibits high selectivity in synthetic pathways |

| 5-MTP (5-Methyl-3-trifluoromethyl-1H-pyrazole) | Simplified structure without additional aromatic groups | Useful as an intermediate in herbicide production |

The combination of chlorobenzyl and trifluoromethyl functionalities in this compound may enhance its biological activity compared to simpler derivatives .

Mechanism of Action

The mechanism of action of Methyl 1-(2-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The chlorobenzyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key Observations

Substituent Positioning and Electronic Effects :

- The target compound’s trifluoromethyl group at position 5 distinguishes it from analogs like Methyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate, where a 4-chlorophenyl group occupies position 3. The -CF₃ group’s electron-withdrawing nature may enhance metabolic stability compared to aryl substituents .

- N1 Substituents : The 2-chlorobenzyl group in the target compound increases steric bulk and lipophilicity compared to simpler N1-methyl or unsubstituted pyrazoles (e.g., Methyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate) .

Impact of Halogenation: The 2-chlorobenzyl group in the target compound vs. 2,4-dichlorophenyl in : The latter’s dual Cl atoms may improve pesticidal activity but raise toxicity concerns. Bromine vs.

Ester Group Variations: Methyl vs.

Biological Activity

Methyl 1-(2-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H8ClF3N2O2

- Molecular Weight : 304.65 g/mol

- Structural Features : The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity, and a chlorobenzyl substituent that may contribute to its pharmacological effects.

Antimicrobial Activity

Research indicates that pyrazole derivatives often exhibit significant antimicrobial properties. This compound has shown promising results against various pathogens. The presence of the trifluoromethyl group is particularly noted for enhancing biological potency, allowing effective interactions with microbial enzymes and receptors.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects, which are critical in treating conditions such as arthritis and other inflammatory diseases. Studies suggest that similar pyrazole derivatives inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .

Anticancer Potential

This compound has been evaluated for its anticancer properties. Research indicates that pyrazoles can inhibit key cancer-related targets such as BRAF(V600E) and EGFR. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, particularly in breast cancer models (MCF-7 and MDA-MB-231), suggesting a synergistic effect when combined with established chemotherapeutics like doxorubicin .

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Breast Cancer | Induction of apoptosis | |

| Pyrazole Derivative X | Lung Cancer | Inhibition of EGFR signaling |

Case Studies

In a recent study involving the combination of this compound with doxorubicin, researchers observed enhanced cytotoxic effects in breast cancer cell lines compared to doxorubicin alone. The study highlighted the potential for this compound to improve therapeutic outcomes while minimizing side effects associated with traditional chemotherapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.